3-Ethoxy-8-azabicyclo[3.2.1]octane
Overview
Description
3-Ethoxy-8-azabicyclo[3.2.1]octane is a bicyclic nitrogen-containing compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes an ethoxy group attached to the bicyclic framework. Tropane alkaloids are known for their wide array of biological activities, making them of significant interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of 3-Ethoxy-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a part of the 3-Ethoxy-8-azabicyclo[321]octane structure, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 3-Ethoxy-8-azabicyclo[32The 8-azabicyclo[321]octane scaffold, which is a part of the 3-Ethoxy-8-azabicyclo[321]octane structure, is known to interact with its targets in a stereoselective manner .
Biochemical Pathways
The specific biochemical pathways affected by 3-Ethoxy-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a part of the 3-Ethoxy-8-azabicyclo[321]octane structure, is involved in the synthesis of tropane alkaloids .
Pharmacokinetics
The ADME properties and their impact on the bioavailability of 3-Ethoxy-8-azabicyclo[32It is known that the compound is a liquid at room temperature , which could potentially influence its absorption and distribution.
Result of Action
The specific molecular and cellular effects of 3-Ethoxy-8-azabicyclo[32It is known that compounds containing the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, have been tested as potential therapeutics, mainly related to the treatment of neurological and psychiatric diseases such as Parkinson’s disease, depression, schizophrenia, or panic disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective cycloaddition of azomethine ylides with suitable dipolarophiles. This reaction is often catalyzed by chiral catalysts to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted tropane derivatives.
Scientific Research Applications
3-Ethoxy-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Ethoxy-8-azabicyclo[3.2.1]octane can be compared with other tropane alkaloids, such as:
Cocaine: Known for its stimulant effects and potential for abuse.
Atropine: Used as a medication to treat certain types of nerve agent and pesticide poisonings.
Scopolamine: Used to treat motion sickness and postoperative nausea.
The uniqueness of this compound lies in its specific structural features and the presence of the ethoxy group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
3-ethoxy-8-azabicyclo[3.2.1]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-11-9-5-7-3-4-8(6-9)10-7/h7-10H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPOQVVCLCXFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2CCC(C1)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1702129-22-3 | |
Record name | 3-ethoxy-8-azabicyclo[3.2.1]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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